molecular formula C10H15N7O6 B2741453 N3-Gly-Gly-Gly-Gly-Gly-OH CAS No. 2250433-77-1

N3-Gly-Gly-Gly-Gly-Gly-OH

Cat. No.: B2741453
CAS No.: 2250433-77-1
M. Wt: 329.273
InChI Key: XWRYJIBFEWSVLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N3-Gly-Gly-Gly-Gly-Gly-OH is a peptide compound consisting of five glycine residues linked together by peptide bonds. The compound is also known as pentaglycine. Glycine is the simplest amino acid, and its repetitive sequence in this compound makes it a subject of interest in various scientific fields.

Mechanism of Action

Target of Action

N3-Gly-Gly-Gly-Gly-Gly-OH is a type of oligo-Gly click chemistry reagent . It has been used as a linker to combine different subunits of dimeric or oligomeric proteins or to create artificial multi-domain proteins . The primary targets of this compound are therefore the proteins or peptides that it is designed to link.

Mode of Action

The compound contains an azide group, which allows it to undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing alkyne groups . This reaction results in the formation of a stable 1,2,3-triazole linkage. Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .

Biochemical Pathways

The specific biochemical pathways affected by this compound would depend on the proteins or peptides that it is linking. It’s worth noting that by modification into gly-gly-gly-ser motifs, high solubility can be achieved , which could potentially influence various biochemical pathways related to protein solubility and stability.

Result of Action

The molecular and cellular effects of this compound’s action would be primarily related to the formation of stable linkages between proteins or peptides. This could potentially influence the function, stability, and solubility of the linked proteins or peptides .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) it undergoes requires the presence of copper ions . Additionally, factors such as pH and temperature could potentially influence the stability and reactivity of the azide group in the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N3-Gly-Gly-Gly-Gly-Gly-OH can be achieved through solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process typically uses Fmoc (9-fluorenylmethyloxycarbonyl) or Boc (tert-butyloxycarbonyl) as protecting groups for the amino acids .

    Attachment to Resin: The first glycine residue is attached to the resin.

    Deprotection: The protecting group is removed to expose the amino group.

    Coupling: The next protected glycine is added using coupling reagents like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) or DIC (diisopropylcarbodiimide).

    Repetition: Steps 2 and 3 are repeated until the desired peptide length is achieved.

    Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

Industrial production of peptides like this compound often employs automated peptide synthesizers that follow the SPPS method. These machines can handle large-scale synthesis with high efficiency and purity .

Chemical Reactions Analysis

Types of Reactions

N3-Gly-Gly-Gly-Gly-Gly-OH can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N3-Gly-Gly-Gly-Gly-Gly-OH has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N3-Gly-Gly-Gly-Gly-Gly-OH is unique due to its longer chain length, which provides more flexibility and potential for forming secondary structures. This makes it particularly useful in studies requiring longer peptide linkers or more complex interactions .

Properties

IUPAC Name

2-[[2-[[2-[[2-[(2-azidoacetyl)amino]acetyl]amino]acetyl]amino]acetyl]amino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N7O6/c11-17-16-4-9(21)14-2-7(19)12-1-6(18)13-3-8(20)15-5-10(22)23/h1-5H2,(H,12,19)(H,13,18)(H,14,21)(H,15,20)(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWRYJIBFEWSVLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)NCC(=O)O)NC(=O)CNC(=O)CNC(=O)CN=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N7O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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